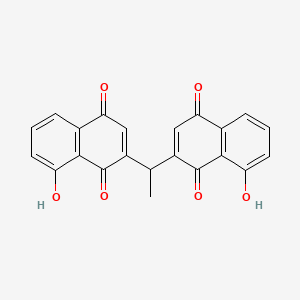
1,4-Naphthalenedione, 2,2'-ethylidenebis[8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] is a complex organic compound that belongs to the class of naphthoquinones These compounds are characterized by their two ortho-fused benzene rings and a quinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 8-hydroxy-1,4-naphthoquinone as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Formation of Intermediate: The initial reaction leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the ethylidene bridge.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography to obtain pure 1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-].
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Lewis acids and transition metal catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different chemical and biological properties.
Scientific Research Applications
1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in cancer therapy. Additionally, the compound can interact with specific enzymes and proteins, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with hydroxyl groups, known for its biological activity.
2,3-Dichloro-1,4-naphthoquinone: A chlorinated derivative with enhanced reactivity.
Uniqueness
1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] is unique due to its ethylidene bridge and multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185011-64-7 |
|---|---|
Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
8-hydroxy-2-[1-(8-hydroxy-1,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-10(13-8-17(25)11-4-2-6-15(23)19(11)21(13)27)14-9-18(26)12-5-3-7-16(24)20(12)22(14)28/h2-10,23-24H,1H3 |
InChI Key |
YQZCCVLXLACOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)C2=C(C1=O)C(=CC=C2)O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
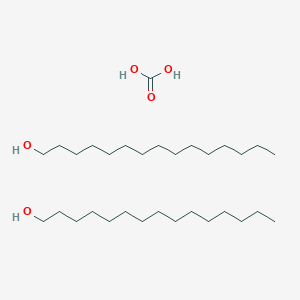
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
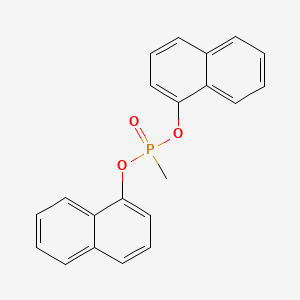
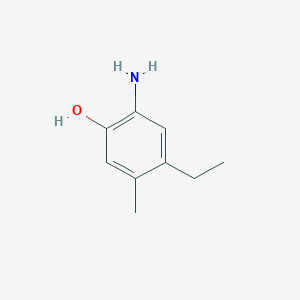
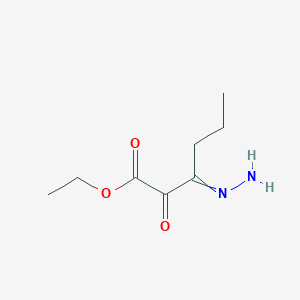
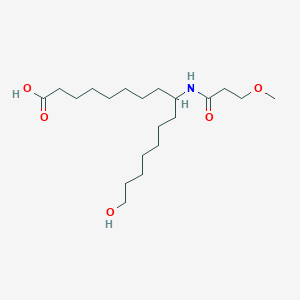
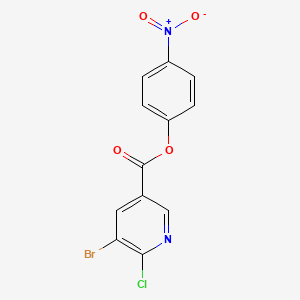
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
